molecular formula C12H20O B13272401 2-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol

2-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol

Cat. No.: B13272401
M. Wt: 180.29 g/mol
InChI Key: JXBLVUIRCRRZRT-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol: is an organic compound with the molecular formula C12H20O and a molecular weight of 180.29 g/mol . This compound features a cyclopentanol structure with a unique 4,4-dimethylpent-2-yn-1-yl substituent, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4,4-dimethylpent-2-yne in the presence of a suitable catalyst. The reaction conditions often include:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

  • 2-(4,4-Dimethylpent-2-yn-1-yl)cyclopentanone
  • 2-(4,4-Dimethylpent-2-yn-1-yl)cyclopentanol
  • 4,4-Dimethylpent-2-yn-1-ol

Comparison:

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-(4,4-dimethylpent-2-ynyl)cyclopentan-1-ol

InChI

InChI=1S/C12H20O/c1-12(2,3)9-5-7-10-6-4-8-11(10)13/h10-11,13H,4,6-8H2,1-3H3

InChI Key

JXBLVUIRCRRZRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CCC1CCCC1O

Origin of Product

United States

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